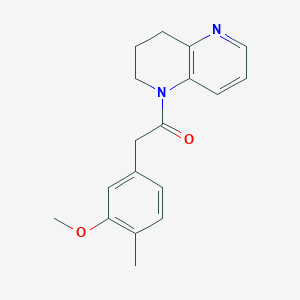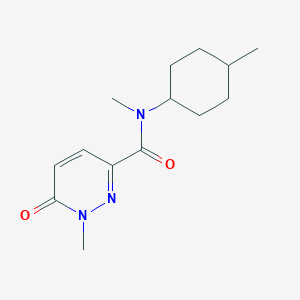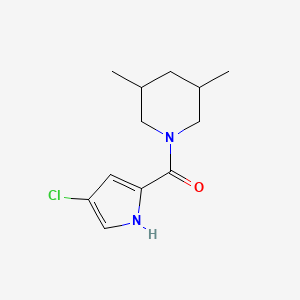
4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to modulate the immune system and reduce inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one has a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, this compound has been shown to have antioxidant and anti-angiogenic effects. Additionally, this compound has been shown to regulate the expression of certain genes that are involved in cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer growth and developing new cancer treatments. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
However, one of the limitations of using this compound is its complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that accurately measure its effects.
将来の方向性
There are several future directions for research on 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one. One area of research is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system and gene expression. Finally, there is a need for more studies to investigate the potential neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative disorders.
合成法
The synthesis of 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 2,3-dihydroindene-1-one with piperidine and ethyl chloroformate in the presence of a base. The reaction produces the desired compound with a yield of around 60-70%.
科学的研究の応用
4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer properties. Studies have shown that this compound has potent anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-8-7-13-12(14)5-4-6-15(13)20-11-16(19)17-9-2-1-3-10-17/h4-6H,1-3,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSIDFGRHUYVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC3=C2CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)

![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

